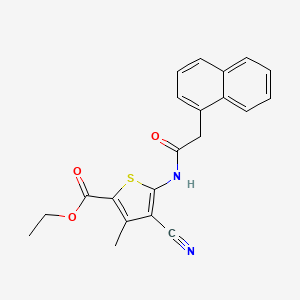

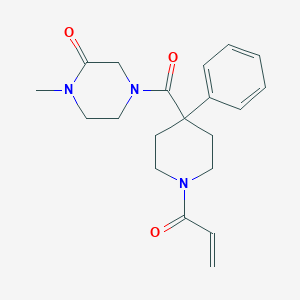

Ethyl 4-cyano-3-methyl-5-(2-(naphthalen-1-yl)acetamido)thiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Naphthalene is also a common structure in many organic compounds with various applications .

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . Naphthalene derivatives can be synthesized through direct acylation reactions .Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Naphthalene is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings .Chemical Reactions Analysis

Thiophene and its derivatives show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . Naphthalene and its derivatives also have various chemical reactions, but specific reactions would depend on the functional groups attached .Physical and Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . The physical and chemical properties of naphthalene derivatives would depend on the specific functional groups attached .Scientific Research Applications

Synthesis and Chemical Properties

The compound is involved in the synthesis of polymers and dyes, showcasing its versatility in chemical applications. For instance, novel styryl dyes incorporating a thiophene derivative similar to Ethyl 4-cyano-3-methyl-5-(2-(naphthalen-1-yl)acetamido)thiophene-2-carboxylate were synthesized, displaying fluorescence and potential for dyeing polyester materials. This underscores the compound's relevance in the development of new materials with specific optical properties (Rangnekar & Sabnis, 2007).

Material Science and Polymer Research

In material science, the compound's derivatives show promise for enhancing the properties of polymers. For example, research on optical brighteners for cycloolefin copolymers investigated derivatives with thiophene units for their fluorescent properties and whitening effects. These applications are critical in improving the aesthetic and functional attributes of polymeric materials (Liu et al., 2006).

Sensing and Detection

Another application area includes the use of related naphthalene and thiophene derivatives in the construction of chemosensors for detecting metal ions. These compounds exhibit selective sensitivity towards certain metals, such as copper ions, demonstrating the potential of this compound derivatives in analytical chemistry and environmental monitoring (Gosavi-Mirkute et al., 2017).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. For example, some thiophene derivatives have shown anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .

Future Directions

Properties

IUPAC Name |

ethyl 4-cyano-3-methyl-5-[(2-naphthalen-1-ylacetyl)amino]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3S/c1-3-26-21(25)19-13(2)17(12-22)20(27-19)23-18(24)11-15-9-6-8-14-7-4-5-10-16(14)15/h4-10H,3,11H2,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDBOBXJHPIUVKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(S1)NC(=O)CC2=CC=CC3=CC=CC=C32)C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Chloroethyl)sulfanyl]-2-fluorobenzene](/img/structure/B2847540.png)

![(E)-2-(4-methylphenyl)-N-[2-oxo-2-[4-(thiophen-2-ylmethyl)piperazin-1-yl]ethyl]ethenesulfonamide](/img/structure/B2847541.png)

![N-[[1-(2-Fluoropyridine-4-carbonyl)piperidin-2-yl]methyl]benzamide](/img/structure/B2847544.png)

![N-(3-(methylthio)phenyl)-2-(3-oxo-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2847546.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2847549.png)

![4-{4-[2-(1-cyclohexenyl)ethyl]-5-methyl-4H-1,2,4-triazol-3-yl}-1-methyl-1H-pyrazol-5-amine](/img/structure/B2847556.png)

![(8-Amino-1,4-dioxaspiro[4.5]dec-8-yl)methanol](/img/structure/B2847561.png)